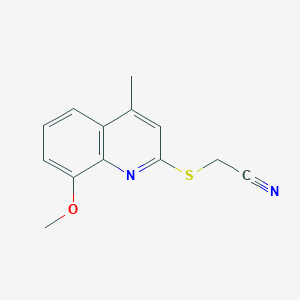
2-(8-methoxy-4-methyl-2-quinolylthio)ethanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-methoxy-4-methyl-2-quinolylthio)ethanenitrile is an organic compound with the molecular formula C13H12N2OS and a molecular weight of 244.31 g/mol This compound features a quinoline ring substituted with a methoxy group at the 8-position, a methyl group at the 4-position, and a sulfanyl group attached to an acetonitrile moiety
準備方法
The synthesis of 2-(8-methoxy-4-methyl-2-quinolylthio)ethanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Thioether Formation: The sulfanyl group is introduced by reacting the quinoline derivative with a thiol compound under basic conditions.
Acetonitrile Introduction: The final step involves the reaction of the thioether with acetonitrile under appropriate conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
2-(8-methoxy-4-methyl-2-quinolylthio)ethanenitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(8-methoxy-4-methyl-2-quinolylthio)ethanenitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(8-methoxy-4-methyl-2-quinolylthio)ethanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
類似化合物との比較
2-(8-methoxy-4-methyl-2-quinolylthio)ethanenitrile can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like quinine and chloroquine, which also contain a quinoline ring, are well-known for their antimalarial properties.
Thioether Compounds: Compounds containing a thioether group, such as thioanisole, are used in various chemical reactions and as intermediates in organic synthesis.
Nitrile Compounds: Compounds like acetonitrile and benzonitrile are commonly used as solvents and intermediates in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H12N2OS |
|---|---|
分子量 |
244.31 g/mol |
IUPAC名 |
2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H12N2OS/c1-9-8-12(17-7-6-14)15-13-10(9)4-3-5-11(13)16-2/h3-5,8H,7H2,1-2H3 |
InChIキー |
XYNKUMXJWPWFFU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)SCC#N |
正規SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)SCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B253803.png)
![2-(2-chloro-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl)-1,2-thiazolidin-3-one 1,1-dioxide](/img/structure/B253806.png)



![2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B253815.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B253817.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B253821.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253822.png)


![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B253828.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide](/img/structure/B253830.png)
![2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B253834.png)
